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Compound of Interest

Compound Name: Radafaxine

Cat. No.: B3421942 Get Quote

Introduction

Radafaxine (developmental code: GW-353,162) is a norepinephrine-dopamine reuptake

inhibitor (NDRI) that was under development by GlaxoSmithKline for a range of indications,

including major depressive disorder, neuropathic pain, and restless legs syndrome. As the

(2S,3S)-isomer of hydroxybupropion, it is a potent metabolite of bupropion. Although

development was discontinued, the preclinical data and methodologies employed in its

evaluation offer valuable insights for researchers in pharmacology and drug development. This

document provides a comprehensive overview of the available preclinical information on

Radafaxine, focusing on its mechanism of action, pharmacodynamics, and the experimental

protocols relevant to its assessment.

Mechanism of Action
Radafaxine functions as a dual norepinephrine (NE) and dopamine (DA) reuptake inhibitor. Its

primary mechanism involves binding to the norepinephrine transporter (NET) and the dopamine

transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft into

the presynaptic neuron. This action leads to an increased concentration and prolonged activity

of NE and DA in the synapse, which is believed to mediate its therapeutic effects. Notably,

Radafaxine exhibits a higher potency for the inhibition of norepinephrine reuptake compared to

dopamine reuptake.
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Figure 1: Mechanism of action of Radafaxine in the neuronal synapse.

Pharmacodynamics
The pharmacodynamic profile of Radafaxine is characterized by its differential potency at

monoamine transporters. While specific preclinical binding affinities (Ki) and reuptake inhibition

potencies (IC50) are not widely available in the public domain due to the cessation of its
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development, in vivo studies in humans have provided valuable insights into its effects on the

dopamine transporter system.

Table 1: In Vitro Monoamine Transporter Binding Affinity & Reuptake Inhibition

Target Parameter Value Species/Assay

Norepinephrine
Transporter (NET)

Ki
Data not publicly
available

N/A

IC50
Data not publicly

available
N/A

Dopamine Transporter

(DAT)
Ki

Data not publicly

available
N/A

IC50
Data not publicly

available
N/A

Serotonin Transporter

(SERT)
Ki

Low Affinity

(Expected)
N/A

| | IC50 | Low Potency (Expected) | N/A |

A key study using Positron Emission Tomography (PET) in humans quantified the in vivo

occupancy of DAT by Radafaxine. This study indicated a slow and relatively low level of DAT

blockade, which is consistent with preclinical findings of a low potential for abuse, as drugs with

high abuse liability typically exhibit rapid and high DAT occupancy (>50%).

Table 2: In Vivo Dopamine Transporter (DAT) Occupancy in Humans (40 mg, p.o.)

Time Post-Dose Mean DAT Blockade (%)

1 hour 11%

4 hours (Peak) 22%

8 hours 17%
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| 24 hours | 15% |

Data from a PET study in human controls.

Pharmacokinetics
Detailed preclinical pharmacokinetic data for Radafaxine across various animal models are not

publicly available. However, human pharmacokinetic parameters were assessed in parallel with

the pharmacodynamic PET studies.

Table 3: Human Pharmacokinetic Parameters (40 mg, p.o.)

Parameter Value

Tmax (Time to Peak Plasma
Concentration)

~4 to 8 hours

Cmax (Peak Plasma Concentration) Data not publicly available

t1/2 (Elimination Half-life) Data not publicly available

| Bioavailability | Data not publicly available |

Radafaxine is a metabolite of bupropion. The metabolic pathway involves the hydroxylation of

bupropion, primarily by the cytochrome P450 enzyme CYP2B6, to form hydroxybupropion,

which then undergoes intramolecular cyclization to yield Radafaxine.
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Figure 2: Metabolic pathway from Bupropion to Radafaxine.

Preclinical Behavioral Models
While specific results from behavioral studies with Radafaxine are scarce in the literature, it

was reported that preclinical studies showed no self-administration, corroborating the low

abuse potential suggested by human PET imaging. Standard behavioral assays such as the

Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model are typically employed to

assess the antidepressant-like activity of novel compounds.

Experimental Protocols
The following are representative protocols for key preclinical assays used in the evaluation of

antidepressant candidates like Radafaxine.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the in vitro potency (IC50) of Radafaxine to inhibit the reuptake of

radiolabeled norepinephrine ([³H]NE) and dopamine ([³H]DA) into synaptosomes or

transfected cells.

Materials:
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Rat brain tissue (e.g., striatum for DAT, hippocampus for NET) or cells stably expressing

human DAT or NET.

Radiolabeled substrates: [³H]Norepinephrine, [³H]Dopamine.

Test compound: Radafaxine hydrochloride dissolved in assay buffer.

Reference inhibitors (e.g., Desipramine for NET, GBR-12909 for DAT).

Assay Buffer (e.g., Krebs-Ringer-HEPES).

Scintillation cocktail and counter.

Procedure:

1. Prepare synaptosomes from dissected brain regions or harvest cultured cells expressing

the target transporter.

2. Aliquot the synaptosome/cell suspension into a 96-well plate.

3. Add varying concentrations of Radafaxine or a reference inhibitor to the wells. A vehicle

control is also included.

4. Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.

5. Initiate the uptake reaction by adding a fixed concentration of the [³H]-labeled substrate

(e.g., [³H]NE or [³H]DA).

6. Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

7. Terminate the reaction rapidly by filtration through glass fiber filters, followed by washing

with ice-cold assay buffer to remove extracellular radiolabel.

8. Measure the radioactivity retained on the filters (representing intracellular substrate) using

liquid scintillation counting.

Data Analysis:
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Calculate the percentage of inhibition for each concentration of Radafaxine compared to

the vehicle control.

Plot the percent inhibition against the log concentration of Radafaxine and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Rodent Forced Swim Test (FST)

Objective: To assess the antidepressant-

To cite this document: BenchChem. [Preclinical Studies on Radafaxine: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421942#preclinical-studies-on-radafaxine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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